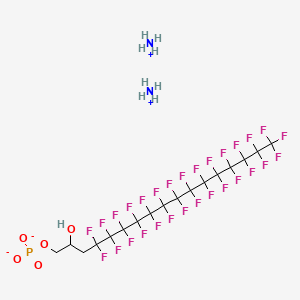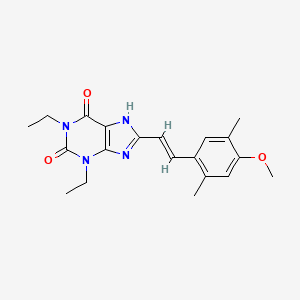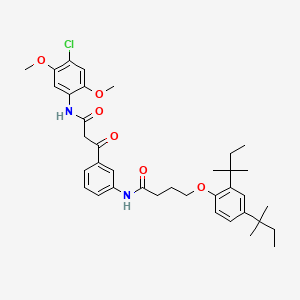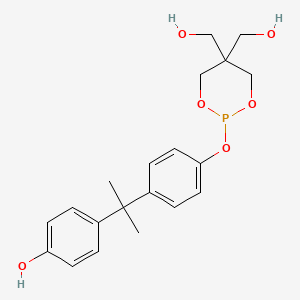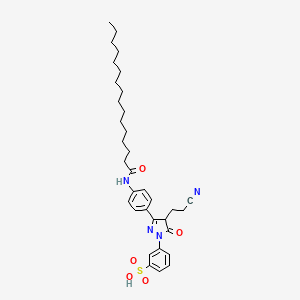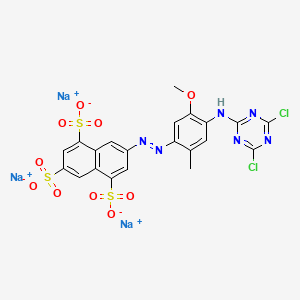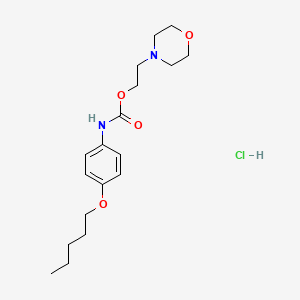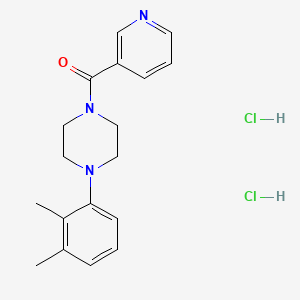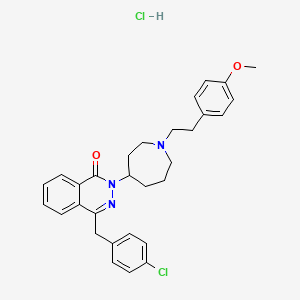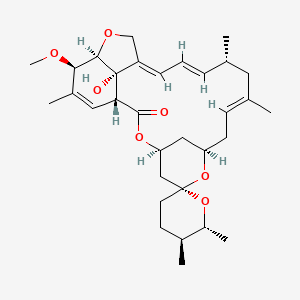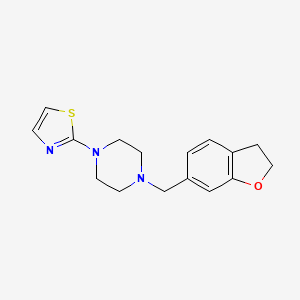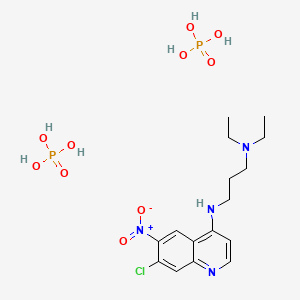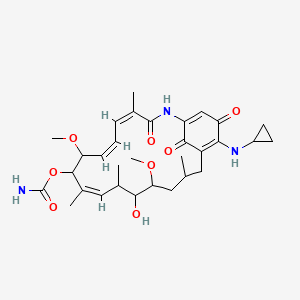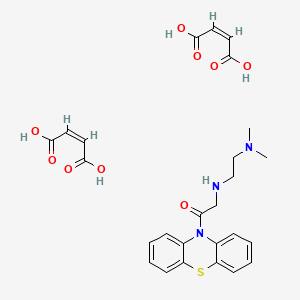
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a glycyl moiety attached to the phenothiazine core, along with two maleate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate typically involves multiple steps. The initial step often includes the formation of the phenothiazine core, followed by the introduction of the dimethylaminoethyl group and the glycyl moiety. The final step involves the addition of maleate groups to form the dimaleate salt. The reaction conditions may vary, but common reagents include dimethylamine, glycine, and maleic acid. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenothiazine core.
Scientific Research Applications
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential as an antipsychotic or antiemetic agent.
Industry: It may be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The dimethylaminoethyl group can enhance its ability to cross cell membranes, while the glycyl moiety may influence its binding affinity. The maleate groups can affect the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine used for its antipsychotic effects.
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate is unique due to its specific structural features, including the dimethylaminoethyl and glycyl groups, which may confer distinct pharmacological properties compared to other phenothiazines. Its dual maleate groups also differentiate it from other compounds in the same class.
Properties
CAS No. |
102378-98-3 |
|---|---|
Molecular Formula |
C26H29N3O9S |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H21N3OS.2C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;2*5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
DJEGFTPQNUSLJB-SPIKMXEPSA-N |
Isomeric SMILES |
CN(CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


